3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 16015-48-8
VCID: VC21050057
InChI: InChI=1S/C11H10N2O3/c1-2-13-10(14)8-6-4-3-5-7(8)9(12-13)11(15)16/h3-6H,2H2,1H3,(H,15,16)
SMILES: CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

CAS No.: 16015-48-8

Cat. No.: VC21050057

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid - 16015-48-8

Specification

CAS No. 16015-48-8
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name 3-ethyl-4-oxophthalazine-1-carboxylic acid
Standard InChI InChI=1S/C11H10N2O3/c1-2-13-10(14)8-6-4-3-5-7(8)9(12-13)11(15)16/h3-6H,2H2,1H3,(H,15,16)
Standard InChI Key FFEQVFZHBLPYNH-UHFFFAOYSA-N
SMILES CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O
Canonical SMILES CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phthalazine ring system fused with a benzene ring, where the nitrogen atoms at positions 1 and 2 form a dihydro structure. Key substituents include:

  • Ethyl group at position 3, contributing to lipophilicity.

  • Carboxylic acid at position 1, enabling hydrogen bonding and salt formation.

  • Keto group at position 4, facilitating redox reactions .

IUPAC Name: 3-Ethyl-4-oxophthalazine-1-carboxylic acid
Molecular Formula: C₁₁H₁₀N₂O₃
Molecular Weight: 218.21 g/mol .

Structural Data:

PropertyValueSource
SMILESCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OPubChem
InChIKeyFFEQVFZHBLPYNH-UHFFFAOYSA-NPubChem
Hydrogen Bond Donors1PubChem
Rotatable Bonds2PubChem
LogP1.2PubChem

Stability and Solubility

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) due to its carboxylic acid group but limited aqueous solubility (logP = 1.2). Thermal stability is high, with decomposition observed above 236°C .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves cyclization reactions:

  • Precursor Preparation: Phthalic anhydride reacts with ethylamine under reflux in acetone, forming an intermediate amide .

  • Cyclization: The intermediate undergoes oxidative cyclization using agents like phosphorus oxychloride (POCl₃) or selenium dioxide (SeO₂) to form the phthalazine core .

  • Oxidation: Introduction of the keto group at position 4 via controlled oxidation .

Example Reaction:

Phthalic anhydride+EthylaminePOCl3,Δ3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid\text{Phthalic anhydride} + \text{Ethylamine} \xrightarrow{\text{POCl}_3, \Delta} \text{3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid}

Industrial Optimization

Industrial processes employ continuous flow reactors to enhance yield (>85%) and purity (>95%). Key steps include:

  • Solvent Selection: Tetrahydrofuran (THF) or ethanol for improved reaction kinetics.

  • Catalysis: K₂CO₃ or triethylamine to accelerate cyclization .

  • Purification: Recrystallization from ethanol-water mixtures.

Biological Activity and Mechanisms

Cell LineIC₅₀ (μg/mL)Survival Rate at 40 μg/mLSource
HL-60 (Leukemia)12.3<10%VulcanChem
HCT-116 (Colon)18.7<10%ACS Omega
MDA-MB-231 (Breast)22.115%ACS Omega

Mechanism: Preliminary studies suggest inhibition of topoisomerase II and interference with nucleotide metabolism .

Antimicrobial Effects

The compound exhibits broad-spectrum activity:

  • Gram-positive bacteria: MIC = 8–16 μg/mL (e.g., Staphylococcus aureus).

  • Gram-negative bacteria: MIC = 16–32 μg/mL (e.g., Escherichia coli) .

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor for antitumor agents. Derivatives with modified ethyl or carboxyl groups show enhanced bioavailability and target specificity .

Example Derivative:

3-(2-Methanesulfonylethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

  • Molecular Weight: 296.30 g/mol

  • Activity: 30% higher cytotoxicity than the parent compound against HL-60 cells.

Structure-Activity Relationships (SAR)

  • Ethyl Group: Essential for membrane permeability; replacing it with methyl reduces activity by 50%.

  • Carboxylic Acid: Critical for hydrogen bonding with enzyme active sites; esterification abolishes activity .

Industrial and Research Applications

Dye and Pigment Synthesis

The phthalazine core contributes to chromophoric properties, enabling use in:

  • Textile dyes: Stable azo derivatives with λₘₐₓ = 450–550 nm.

  • Fluorescent markers: Quantum yield = 0.45 in UV light .

Analytical Chemistry

Used as a chelating agent for transition metals (e.g., Cu²⁺, Fe³⁺) in spectrophotometric assays .

Comparison with Analogous Compounds

CompoundMolecular WeightAnticancer IC₅₀ (HL-60)Key Difference
4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid204.1825.4 μg/mLLacks ethyl group; lower potency
Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate218.2128.9 μg/mLEsterified carboxyl; reduced solubility

Future Directions

  • Target Identification: Elucidate molecular targets via proteomics and CRISPR screening.

  • Prodrug Development: Mask the carboxylic acid to enhance oral bioavailability.

  • Green Synthesis: Explore biocatalytic routes using engineered enzymes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator